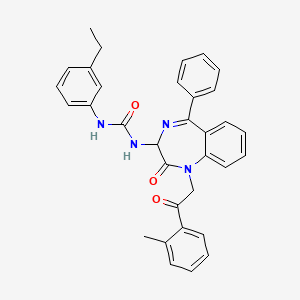![molecular formula C17H21N3O3S B2776060 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline CAS No. 71454-13-2](/img/structure/B2776060.png)
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline
描述
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is a chemical compound with the molecular formula C17H21N3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
作用机制
Target of Action
The primary targets of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are the targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The interaction of this compound with alpha1-adrenergic receptors affects various biochemical pathways. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .
生化分析
Biochemical Properties
It is known that similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interactions between 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline and these biomolecules could potentially influence various biochemical reactions.
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function by interacting with alpha1-adrenergic receptors . These receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well established. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Similar compounds have shown threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline typically involves the reaction of 4-(2-methoxyphenyl)piperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反应分析
Types of Reactions
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学研究应用
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand for various biological receptors.
相似化合物的比较
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features but lacking the sulfonyl group.
4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline: Another derivative with a different substitution pattern on the piperazine ring.
Uniqueness
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is unique due to the presence of both the methoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFGWAHRMWVHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-N-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2775982.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2775983.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2775984.png)
![6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2775985.png)
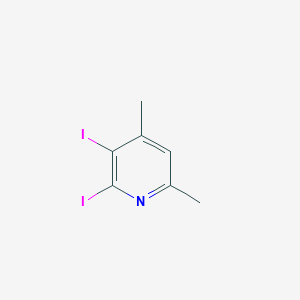
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate](/img/structure/B2775989.png)
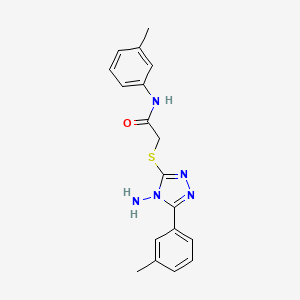
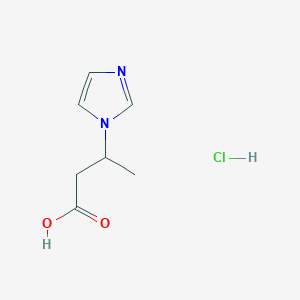
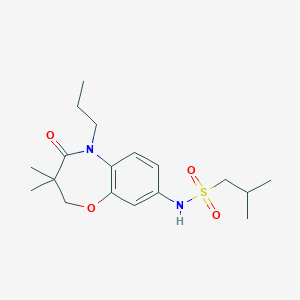
![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)
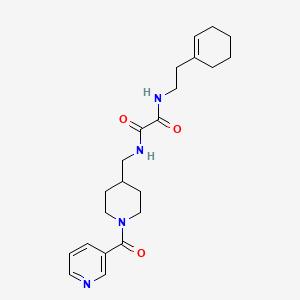

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)
